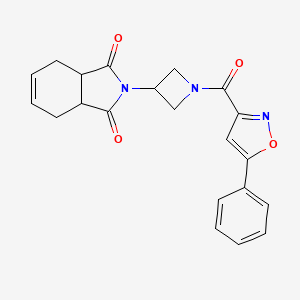

2-(1-(5-phenylisoxazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

The compound 2-(1-(5-phenylisoxazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a structurally complex molecule featuring a bicyclic tetrahydroisoindole-dione core fused with an azetidine ring and a 5-phenylisoxazole-3-carbonyl substituent.

Properties

IUPAC Name |

2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-19-15-8-4-5-9-16(15)20(26)24(19)14-11-23(12-14)21(27)17-10-18(28-22-17)13-6-2-1-3-7-13/h1-7,10,14-16H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPBMFBEXBICTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(5-phenylisoxazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , also known by its CAS number 1903891-32-6, is a complex heterocyclic molecule that has attracted attention due to its potential biological activities. This article aims to consolidate findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an isoxazole moiety and an isoindole structure. The molecular formula is with a molecular weight of approximately 327.29 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines through various mechanisms. For instance, it has shown potential in targeting specific pathways involved in tumor growth.

- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity against various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the isoxazole and azetidine rings may allow the compound to interact with specific enzymes involved in cellular processes.

- Receptor Modulation : It may act on various receptors in the body, influencing signaling pathways that regulate cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Disruption of bacterial cell walls | |

| Enzyme Inhibition | Competitive inhibition of enzyme activity |

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives related to this compound and evaluated their anticancer properties. The results indicated that certain analogs exhibited IC50 values in the nanomolar range against human cancer cell lines, suggesting potent anticancer activity (IC50 = 25 nM for one derivative) .

Case Study 2: Antimicrobial Effects

Another research effort focused on the antimicrobial properties of compounds structurally similar to the target molecule. These studies found that some derivatives displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex molecular structure that includes an isoxazole moiety and an azetidine ring, contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 284.31 g/mol. Its unique structural features allow for interactions with specific biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their efficacy against various cancer cell lines. A study found that certain derivatives demonstrated IC50 values lower than those of established chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior cytotoxic effects against liver carcinoma cells (HUH7) .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. In vitro assays have shown that derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed that some synthesized compounds exhibited effective inhibition zones comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

Compounds related to this structure have been explored for their anti-inflammatory properties, particularly in conditions such as rheumatoid arthritis and other autoimmune diseases. The mechanism often involves modulation of inflammatory pathways through interaction with specific receptors, which can lead to reduced inflammation and pain .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a comprehensive study published in the Turkish Journal of Chemistry, several derivatives of similar compounds were synthesized and tested for cytotoxicity against HUH7 liver cancer cells. The results indicated that most compounds had better IC50 values than traditional chemotherapeutics, demonstrating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Activity Evaluation

Another study focused on the antimicrobial evaluation of derivatives using the disc diffusion method against Staphylococcus aureus and Escherichia coli. The results showed that certain compounds had significant antibacterial activity, suggesting their potential use in developing new antibiotics .

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related isoindole-dione derivatives, focusing on substituent effects, synthesis strategies, and applications.

Structural Analogues with Modified Substituents

Key Observations:

- Substituent Diversity: The target compound’s 5-phenylisoxazole group distinguishes it from analogs with methylthio (3b), tetrazole (1), or trichloromethylthio (Captan) groups.

- Synthesis Complexity : Compared to Diels-Alder-derived compounds (e.g., 25c), the target molecule’s azetidine-isoxazole linkage likely requires multistep coupling, similar to imide-tetrazole hybrids (1–4) involving azide-alkyne cycloadditions or nucleophilic substitutions .

- Biological Relevance : Tetrazole hybrids (1–4) exhibit antimicrobial activity, while Captan is strictly agrochemical. The target compound’s isoxazole moiety may align with kinase or protease inhibition, common in drug discovery .

Physicochemical and Pharmacokinetic Properties

Limited data exist for the target compound, but comparisons can be inferred:

- Molecular Weight : At ~393–445 g/mol (similar to analogs in the table), the compound falls within Lipinski’s "rule of five" for drug-likeness.

- Polarity : The isoindole-dione core and isoxazole carbonyl may enhance solubility compared to Captan’s hydrophobic trichloromethylthio group .

Regulatory and Industrial Context

Captan’s classification under U.S. trade laws highlights regulatory scrutiny for isoindole-diones in agriculture .

Preparation Methods

Reaction Conditions and Mechanism

5-Phenylisoxazole-3-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom, yielding the corresponding acyl chloride. The gaseous byproducts (SO₂ and HCl) are typically removed under reduced pressure.

Reaction Summary:

$$

\text{5-Phenylisoxazole-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{5-Phenylisoxazole-3-carbonyl chloride} + \text{SO}2 + \text{HCl}

$$

Key parameters include:

- Solvent: Solvent-free or inert solvents like dichloromethane.

- Temperature: Reflux (≈70–80°C).

- Yield: >90% (reported for analogous systems).

Preparation of Azetidin-3-ylamine

Azetidin-3-ylamine provides the secondary amine required for conjugation with both the acyl chloride and the isoindole-dione core. While direct synthesis details are scarce in the provided sources, Gabriel synthesis offers a plausible route.

Gabriel Amine Synthesis

- Alkylation of Phthalimide:

Azetidin-3-yl bromide reacts with phthalimide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110°C. This forms the phthalimide-protected azetidine. - Deprotection:

Hydrazinolysis or acidic hydrolysis removes the phthalimide group, yielding azetidin-3-ylamine.

- Reagents: Phthalimide, K₂CO₃, DMF.

- Temperature: 110°C.

- Workup: Precipitation in water, filtration, and drying.

Formation of 1-(5-Phenylisoxazole-3-carbonyl)azetidin-3-amine

The acyl chloride reacts with azetidin-3-ylamine to form the intermediate amide. This step ensures proper functionalization of the azetidine ring before its incorporation into the isoindole-dione scaffold.

Amide Coupling Reaction

The reaction occurs in acetonitrile at elevated temperatures (78–82°C) with catalytic acetic acid and imidazole. These conditions facilitate the neutralization of HCl generated during the reaction, preventing protonation of the amine and ensuring efficient nucleophilic attack.

Reaction Summary:

$$

\text{5-Phenylisoxazole-3-carbonyl chloride} + \text{Azetidin-3-ylamine} \rightarrow \text{1-(5-Phenylisoxazole-3-carbonyl)azetidin-3-amine} + \text{HCl}

$$

- Solvent: Acetonitrile.

- Catalyst: Acetic acid and imidazole (1:1 molar ratio).

- Temperature: 78–82°C.

- Duration: 2–3 hours.

Synthesis of 3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione

The isoindole-dione precursor, 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (compound 4 ), serves as the starting material for constructing the hydrogenated isoindole ring. This compound is commercially available or synthesized via Diels-Alder reactions between furan and maleic anhydride.

Final Assembly via Nucleophilic Ring-Opening

The critical step involves reacting 1-(5-phenylisoxazole-3-carbonyl)azetidin-3-amine with compound 4 to form the target molecule. This reaction exploits the electrophilic carbonyl groups of the furan-dione, which undergo nucleophilic attack by the primary amine.

Reaction Mechanism and Conditions

- Nucleophilic Attack: The amine attacks the carbonyl carbon of compound 4 , leading to ring-opening and formation of an intermediate hemiaminal.

- Cyclization: Intramolecular dehydration yields the N-substituted isoindole-1,3-dione.

Reaction Summary:

$$

\text{3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione} + \text{1-(5-Phenylisoxazole-3-carbonyl)azetidin-3-amine} \rightarrow \text{Target Compound} + \text{H}_2\text{O}

$$

- Solvent: Dichloromethane or DMF.

- Temperature: Room temperature to reflux.

- Workup: Column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Steric Hindrance: Bulky substituents on the azetidine ring may slow amide formation. Using excess acyl chloride or prolonged reaction times mitigates this.

- Byproduct Formation: Imidazole and acetic acid neutralize HCl, minimizing side reactions.

- Purification: Silica gel chromatography effectively isolates the final product from unreacted starting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.